molecular formula C16H18Cl2N4OS B5387430 2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5387430
M. Wt: 385.3 g/mol
InChI Key: MWXFCHVQOLIBPK-UHFFFAOYSA-N
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Description

2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 2,6-dichlorobenzyl group and a thiazole ring, making it a molecule of interest for various therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with 2,6-Dichlorobenzyl Group: The piperazine intermediate undergoes a nucleophilic substitution reaction with 2,6-dichlorobenzyl chloride under basic conditions to form the substituted piperazine.

    Thiazole Ring Introduction: The substituted piperazine is then reacted with a thiazole derivative, such as 2-bromo-1,3-thiazole, under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially converting it to a secondary amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2,6-Dichlorobenzyl derivatives: Compounds with similar benzyl substitution patterns.

    Thiazole-containing compounds: Molecules featuring the thiazole ring.

Uniqueness:

  • The combination of the 2,6-dichlorobenzyl group with the piperazine and thiazole rings provides unique chemical properties and biological activities not commonly found in other compounds.

By understanding the synthesis, reactions, applications, and mechanisms of 2-[4-(2,6-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4OS/c17-13-2-1-3-14(18)12(13)10-21-5-7-22(8-6-21)11-15(23)20-16-19-4-9-24-16/h1-4,9H,5-8,10-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFCHVQOLIBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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